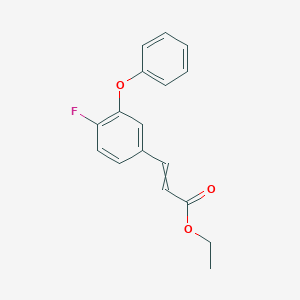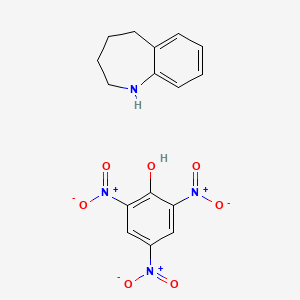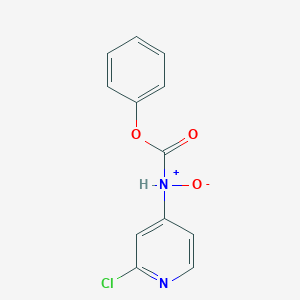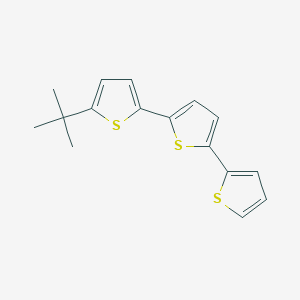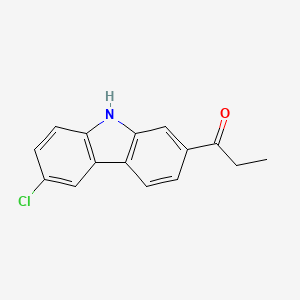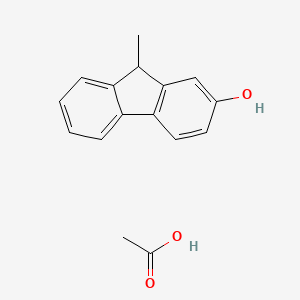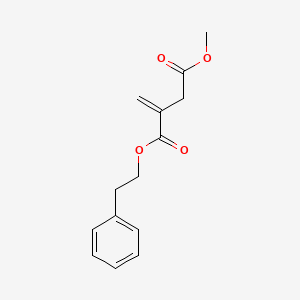![molecular formula C19H29I2P B14309717 Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 118281-77-9](/img/structure/B14309717.png)
Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- is a chemical compound with the following structural formula:
- It consists of a phosphine (P) group attached to a biphenyl framework, where the biphenyl contains three tert-butyl groups (t-Bu) and three methoxy groups (OCH₃).
- The compound is also known by other names, including tBuBrettPhos and 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl .
Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-: C31H49O2P
.Vorbereitungsmethoden
Synthetic Routes: tBuBrettPhos can be synthesized through various methods. One common approach involves the reaction of 2,4,6-tris(1,1-dimethylethyl)phenyl lithium with diiodomethane, followed by treatment with a phosphine source (such as PCl₃ or PBr₃) to introduce the phosphine group.
Reaction Conditions: These reactions typically occur under an inert atmosphere (argon or nitrogen) and at low temperatures.
Industrial Production:
Analyse Chemischer Reaktionen
Reactivity: tBuBrettPhos is widely used as a ligand in palladium-catalyzed cross-coupling reactions. It enhances reactivity and efficiency compared to other catalytic systems.
Common Reactions: It participates in various reactions, including
Wissenschaftliche Forschungsanwendungen
Chemistry: tBuBrettPhos finds applications in synthetic chemistry, particularly in the construction of complex organic molecules.
Biology and Medicine: Its use extends to medicinal chemistry, where it aids in the synthesis of bioactive compounds.
Industry: Industries utilize tBuBrettPhos for the efficient production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
- The exact mechanism by which tBuBrettPhos exerts its effects depends on the specific reaction it catalyzes. Generally, it acts as a versatile ligand, coordinating with palladium to facilitate cross-coupling reactions.
- Molecular targets and pathways vary based on the specific transformation being carried out.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: tBuBrettPhos stands out due to its enhanced reactivity and stability compared to other phosphine ligands.
Similar Compounds: While tBuBrettPhos is unique, other phosphine ligands like BrettPhos , tBuXPhos , and RockPhos are also valuable in cross-coupling reactions
Eigenschaften
CAS-Nummer |
118281-77-9 |
|---|---|
Molekularformel |
C19H29I2P |
Molekulargewicht |
542.2 g/mol |
IUPAC-Name |
diiodomethylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H29I2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
InChI-Schlüssel |
GNVCDVXBFAWFPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(I)I)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride](/img/structure/B14309637.png)

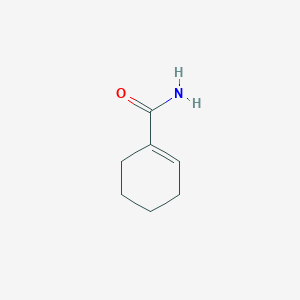

![Diethyl [(2,4-dichlorophenoxy)acetyl]propanedioate](/img/structure/B14309659.png)
